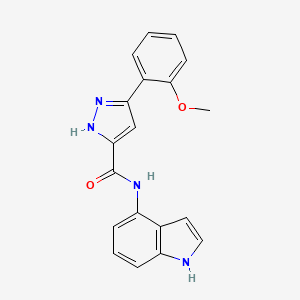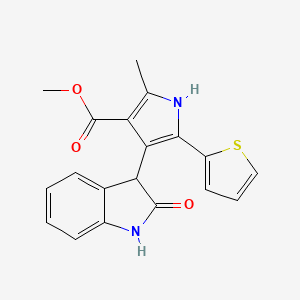
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound that features a unique structure combining an indole ring, a methoxyphenyl group, and a pyrazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Indole Derivatization: The indole ring is often functionalized through electrophilic substitution reactions to introduce the desired substituents.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazole carboxamide using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent conditions to ensure high yield and purity.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the design of chemical probes to investigate protein functions and interactions.
Industrial Applications: Potential use in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- N-(1H-indol-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- N-(1H-indol-4-yl)-5-(2-chlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its analogs
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-25-18-8-3-2-5-13(18)16-11-17(23-22-16)19(24)21-15-7-4-6-14-12(15)9-10-20-14/h2-11,20H,1H3,(H,21,24)(H,22,23) |
InChI Key |
MNFLHSYZXYOKNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14933160.png)
![2,5-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B14933164.png)
![4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B14933166.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B14933175.png)
![3-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14933179.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14933183.png)


![methyl (2E)-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14933198.png)
![(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B14933208.png)
![(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933216.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(1H-indol-1-yl)propanamide](/img/structure/B14933220.png)

![[1-(6-Chloropyridazin-3-yl)piperidin-4-yl][4-(propan-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933230.png)
